molecular formula C22H23N3O4S B297593 N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-4-methyl-N-(4-methylbenzyl)benzenesulfonamide

N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-4-methyl-N-(4-methylbenzyl)benzenesulfonamide

Cat. No. B297593
M. Wt: 425.5 g/mol
InChI Key: RZJNALFFKQFREG-OEAKJJBVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-4-methyl-N-(4-methylbenzyl)benzenesulfonamide, also known as FMISO, is a radiopharmaceutical compound that has been extensively studied for its potential use in medical imaging. FMISO is a nitroimidazole derivative that is selectively taken up by hypoxic cells, making it a valuable tool for imaging hypoxia in various tissues. In

Mechanism of Action

N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-4-methyl-N-(4-methylbenzyl)benzenesulfonamide is selectively taken up by hypoxic cells due to the low oxygen tension in these cells. The nitro group in N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-4-methyl-N-(4-methylbenzyl)benzenesulfonamide is reduced in hypoxic cells, leading to the formation of a reactive intermediate that binds to macromolecules in the cell. This binding results in the accumulation of N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-4-methyl-N-(4-methylbenzyl)benzenesulfonamide in hypoxic cells, allowing for its detection using PET imaging.
Biochemical and Physiological Effects:
N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-4-methyl-N-(4-methylbenzyl)benzenesulfonamide has been shown to have minimal toxicity and is well-tolerated in animal studies. It is rapidly cleared from the body and does not accumulate in non-target tissues. N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-4-methyl-N-(4-methylbenzyl)benzenesulfonamide has also been shown to be stable under physiological conditions, making it a reliable imaging agent.

Advantages and Limitations for Lab Experiments

One advantage of N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-4-methyl-N-(4-methylbenzyl)benzenesulfonamide is its ability to selectively target hypoxic cells, allowing for the detection and monitoring of hypoxia in various tissues. This makes it a valuable tool for studying the pathophysiology of hypoxia in various diseases. However, one limitation of N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-4-methyl-N-(4-methylbenzyl)benzenesulfonamide is its short half-life, which limits its use in longitudinal studies.

Future Directions

There are several future directions for the use of N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-4-methyl-N-(4-methylbenzyl)benzenesulfonamide in medical imaging. One potential application is in the detection and monitoring of hypoxia in cancer, which is a common feature of solid tumors and is associated with poor prognosis and resistance to therapy. N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-4-methyl-N-(4-methylbenzyl)benzenesulfonamide could also be used to study the pathophysiology of hypoxia in other diseases such as stroke and heart disease. Additionally, the development of new radiopharmaceutical compounds that target other aspects of the hypoxic response could further enhance the use of N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-4-methyl-N-(4-methylbenzyl)benzenesulfonamide in medical imaging.

Synthesis Methods

The synthesis of N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-4-methyl-N-(4-methylbenzyl)benzenesulfonamide involves the reaction of 4-methylbenzenesulfonyl chloride with 2-amino-2-oxoethyl-2-furylhydrazine, followed by the addition of 4-methylbenzylamine. The resulting compound is then purified through column chromatography to obtain pure N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-4-methyl-N-(4-methylbenzyl)benzenesulfonamide.

Scientific Research Applications

N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-4-methyl-N-(4-methylbenzyl)benzenesulfonamide has been extensively studied for its potential use in medical imaging, particularly in the detection of hypoxia in various tissues. Hypoxia is a condition in which there is a lack of oxygen supply to the tissues, which can occur in various pathological conditions such as cancer, stroke, and heart disease. N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-4-methyl-N-(4-methylbenzyl)benzenesulfonamide is selectively taken up by hypoxic cells and can be detected using positron emission tomography (PET) imaging, allowing for the non-invasive detection and monitoring of hypoxia in vivo.

properties

Product Name

N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-4-methyl-N-(4-methylbenzyl)benzenesulfonamide

Molecular Formula

C22H23N3O4S

Molecular Weight

425.5 g/mol

IUPAC Name

N-[(E)-furan-2-ylmethylideneamino]-2-[(4-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide

InChI

InChI=1S/C22H23N3O4S/c1-17-5-9-19(10-6-17)15-25(30(27,28)21-11-7-18(2)8-12-21)16-22(26)24-23-14-20-4-3-13-29-20/h3-14H,15-16H2,1-2H3,(H,24,26)/b23-14+

InChI Key

RZJNALFFKQFREG-OEAKJJBVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN(CC(=O)N/N=C/C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)C

SMILES

CC1=CC=C(C=C1)CN(CC(=O)NN=CC2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)C

Canonical SMILES

CC1=CC=C(C=C1)CN(CC(=O)NN=CC2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.